Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine
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Overview
Description
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine is a peptide compound composed of seven amino acids: glycine, valine, threonine, alanine, valine, alanine, and glutamine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the side chains of amino acids like threonine and glutamine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact disulfide bonds.
Scientific Research Applications
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, immune response, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanyl-L-glutamine: Unique due to its specific amino acid sequence and properties.
L-alanyl-L-glutamine: A dipeptide with high water solubility and thermal stability, used in clinical treatments.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide with immunomodulatory properties.
Uniqueness
This compound stands out due to its specific sequence, which imparts unique structural and functional characteristics. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
651292-08-9 |
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Molecular Formula |
C27H48N8O10 |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H48N8O10/c1-11(2)19(33-18(38)10-28)25(42)35-21(15(7)36)26(43)31-14(6)23(40)34-20(12(3)4)24(41)30-13(5)22(39)32-16(27(44)45)8-9-17(29)37/h11-16,19-21,36H,8-10,28H2,1-7H3,(H2,29,37)(H,30,41)(H,31,43)(H,32,39)(H,33,38)(H,34,40)(H,35,42)(H,44,45)/t13-,14-,15+,16-,19-,20-,21-/m0/s1 |
InChI Key |
SPFXTZMJWHHSMC-YOOHBLTBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
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